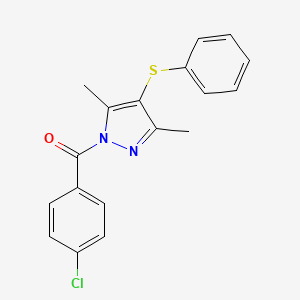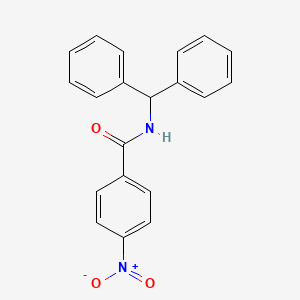![molecular formula C19H31N5O B5503781 1,9-dimethyl-4-(2-methyl-5-propyl-4-pyrimidinyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5503781.png)
1,9-dimethyl-4-(2-methyl-5-propyl-4-pyrimidinyl)-1,4,9-triazaspiro[5.6]dodecan-10-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1,9-dimethyl-4-(2-methyl-5-propyl-4-pyrimidinyl)-1,4,9-triazaspiro[5.6]dodecan-10-one" represents a unique chemical structure that belongs to the class of triazaspiro compounds, which are known for their diverse chemical and biological properties. The synthesis and analysis of such compounds contribute significantly to the fields of medicinal chemistry and material science.
Synthesis Analysis
The synthesis of triazaspiro compounds involves multi-step reactions that typically start with the formation of the core pyrimidine or triazole ring, followed by the introduction of the spiro linkage and subsequent functionalization to introduce various substituents. For example, Kuroyan et al. (1986) described the synthesis of 1,4,9-triazaspiro[5.5]undecane and 3,7,11-triazaspiro[5.6]dodecane derivatives through bromination, cyanoethylation, and alkylation processes (Kuroyan & Sarkisyan, 1986).
Molecular Structure Analysis
The determination of molecular structures of such compounds often involves X-ray crystallography. For instance, the crystal structure of a related compound, methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5,5-dimethyl hexahydro-1-pyrimidinyl)methyl]-5,5- dimethylhexahydro-1- pyrimidinyl}-1- diazenyl) benzoate, has been elucidated, showcasing the complex molecular geometry and the arrangement of substituents around the spiro center (Moser et al., 2005).
Chemical Reactions and Properties
Triazaspiro compounds participate in a variety of chemical reactions, such as nucleophilic substitution, oxidation, and cyclization, which modify their chemical properties. For example, the synthesis and reactions of triazole-pyrimidinyl derivatives have been explored, indicating the potential for diverse chemical transformations (Farghaly, 2008).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity : This compound has been involved in the synthesis of new pyridothienopyrimidines and pyridothienotriazines. Some of these compounds were tested for their antimicrobial activities, showing potential in the field of medicinal chemistry and pharmacology (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Potential Mimic of Transaminases : It has been synthesized as a potential bifunctional mimic of transaminases. This involves attaching it to a pyridoxamine nucleus, which could have implications for enzymatic studies and biochemistry (Wu & Ahlberg, 1992).
HIV Entry Inhibitor : The compound has been studied for its role as a potent noncompetitive allosteric antagonist of the CCR5 receptor, with significant antiviral effects against HIV-1. This makes it a subject of interest in virology and drug development for HIV treatment (Watson, Jenkinson, Kazmierski, & Kenakin, 2005).
Synthesis in Heterocyclic Systems : The compound plays a role in the synthesis of various heterocyclic systems. It has been used to synthesize derivatives like pyrido[1,2-a]pyrimidin-4-ones, demonstrating its utility in organic chemistry and drug design (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).
Role in Novel Heterocyclic Synthesis : Its derivatives have been synthesized and evaluated for their antimicrobial activities. This underscores its importance in developing new chemotherapeutic agents (Hossain & Bhuiyan, 2009).
Synthesis of Triazolopyrimidines : The compound has been used in the synthesis of 3-[3-(dimethylamino)propenoyl]-1,7-diphenyl [1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-ones, contributing to advancements in medicinal chemistry (Farghaly, 2008).
Wirkmechanismus
Eigenschaften
IUPAC Name |
1,10-dimethyl-4-(2-methyl-5-propylpyrimidin-4-yl)-1,4,10-triazaspiro[5.6]dodecan-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N5O/c1-5-6-16-13-20-15(2)21-18(16)24-12-11-23(4)19(14-24)8-7-17(25)22(3)10-9-19/h13H,5-12,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWPURFCCVRAJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN=C(N=C1N2CCN(C3(C2)CCC(=O)N(CC3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R*,4R*)-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5503699.png)


![(1R*,3S*)-1,3-dihydroxy-N-(2-phenoxyphenyl)-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B5503733.png)

![2-(acetylamino)-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5503742.png)
![N-[rel-(3R,4S)-4-isopropyl-1-(4-morpholinylacetyl)-3-pyrrolidinyl]-2-methyl-4-pyrimidinamine dihydrochloride](/img/structure/B5503745.png)
![1-{5-[(4-isopropylphenoxy)methyl]-2-furoyl}pyrrolidine](/img/structure/B5503753.png)
![1-[3-(3-amino-1-azepanyl)-3-oxopropyl]-6-methyl-2(1H)-pyridinone hydrochloride](/img/structure/B5503756.png)
![N-{3-[(3R*,4R*)-4-ethyl-3,4-dihydroxypiperidin-1-yl]-3-oxopropyl}-4-fluorobenzamide](/img/structure/B5503765.png)
![N-[4-(benzyloxy)-2-bromo-5-methoxybenzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5503768.png)

![2,3-dimethoxy-6-[2-(4-methylbenzoyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5503778.png)
![2-[(1S*,5R*)-6-(cyclopropylmethyl)-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5503785.png)